(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine
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Overview
Description
(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is a complex organic compound characterized by its unique structure, which includes furan rings, dimethylamino groups, and nitropropene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves multiple steps, starting with the preparation of the furan rings and the introduction of dimethylamino groups. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, possibly incorporating green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylamino groups and nitropropene moiety are likely involved in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylaminomethyl)furfuryl alcohol
- 2-Furanmethanol, 5-((dimethylamino)methyl)
- 5-((Dimethylamino)methyl)-2-furanmethanol
Uniqueness
Compared to similar compounds, (Z)-3-(5-((Dimethylamino)methyl)furan-2-yl)-N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroprop-1-ene-1,1-diamine stands out due to its complex structure and the presence of multiple functional groups
Properties
CAS No. |
112233-25-7 |
---|---|
Molecular Formula |
C21H33N5O4S |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(Z)-3-[5-[(dimethylamino)methyl]furan-2-yl]-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroprop-1-ene-1,1-diamine |
InChI |
InChI=1S/C21H33N5O4S/c1-22-21(20(26(27)28)12-16-6-7-17(29-16)13-24(2)3)23-10-11-31-15-19-9-8-18(30-19)14-25(4)5/h6-9,22-23H,10-15H2,1-5H3/b21-20- |
InChI Key |
VZXBPGNYACMAPS-MRCUWXFGSA-N |
Isomeric SMILES |
CN/C(=C(\CC1=CC=C(O1)CN(C)C)/[N+](=O)[O-])/NCCSCC2=CC=C(O2)CN(C)C |
Canonical SMILES |
CNC(=C(CC1=CC=C(O1)CN(C)C)[N+](=O)[O-])NCCSCC2=CC=C(O2)CN(C)C |
Origin of Product |
United States |
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